
Ethyl (s)-prolylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (s)-prolylglycinate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group attached to the (s)-prolylglycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (s)-prolylglycinate typically involves the esterification of (s)-prolylglycine. One common method is the Fischer esterification, where (s)-prolylglycine is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. This method is often preferred for its mild reaction conditions and higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of biocatalysts, such as lipases, has also been explored for the enzymatic esterification of (s)-prolylglycine, offering a greener and more sustainable approach to synthesis.
化学反応の分析
Types of Reactions
Ethyl (s)-prolylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide derivatives.
科学的研究の応用
Ethyl (s)-prolylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its chiral nature.
作用機序
The mechanism of action of ethyl (s)-prolylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.
類似化合物との比較
Ethyl (s)-prolylglycinate can be compared with other amino acid derivatives such as:
Ethyl (s)-proline: Similar in structure but lacks the glycine moiety.
Ethyl (s)-glycinate: Contains the glycine moiety but lacks the proline ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its combined structural features of both proline and glycine, making it a versatile compound for various applications.
Would you like more detailed information on any specific section?
特性
分子式 |
C9H16N2O3 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
ethyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13)/t7-/m0/s1 |
InChIキー |
VCZUDFJMKMAEGR-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)CNC(=O)[C@@H]1CCCN1 |
正規SMILES |
CCOC(=O)CNC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
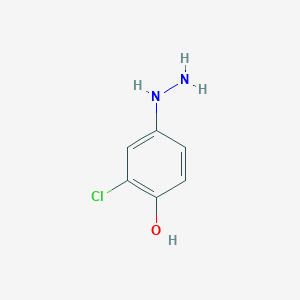
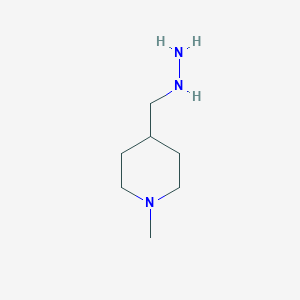
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
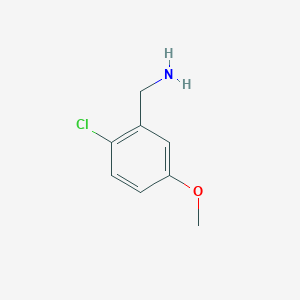
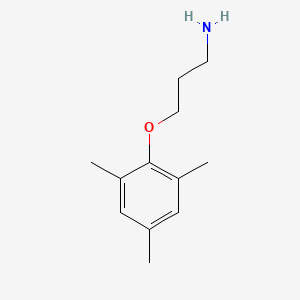
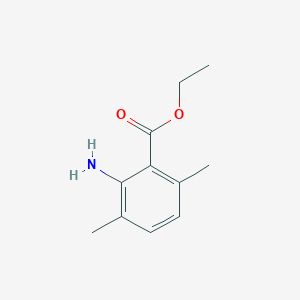
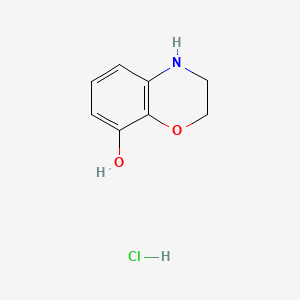
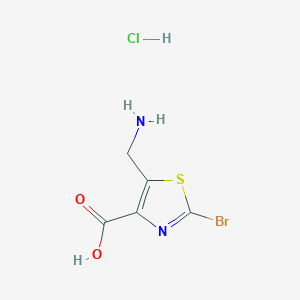
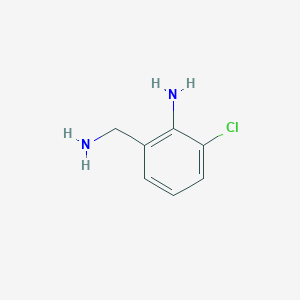
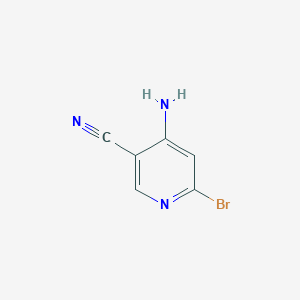
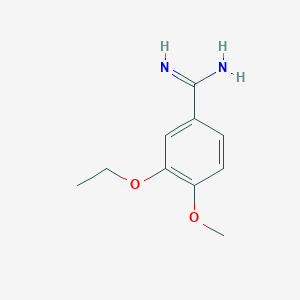
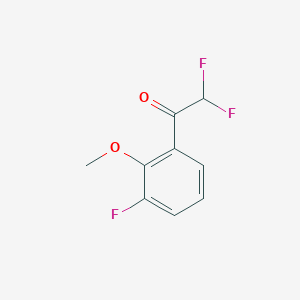
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
